molecular formula C12H5F13 B1367278 (Perfluorohexyl)benzene CAS No. 65440-93-9

(Perfluorohexyl)benzene

Cat. No. B1367278
CAS RN: 65440-93-9
M. Wt: 396.15 g/mol
InChI Key: CDMCLELUDINUDU-UHFFFAOYSA-N
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Description

(Perfluorohexyl)benzene is a compound with the molecular formula C12H5F13 . It has a molecular weight of 396.15 g/mol . The compound is also known by other names such as 65440-93-9 and (tridecafluorohexyl)benzene .


Synthesis Analysis

The Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water was achieved employing perfluorohexyl iodide as fluoroalkyl source . This method presents the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .


Molecular Structure Analysis

(Perfluorohexyl)benzene contains a total of 30 bonds; 25 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The Rose Bengal-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds were carried out using perfluorohexyl iodide as the source of perfluorohexyl radicals . This method presents the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .


Physical And Chemical Properties Analysis

(Perfluorohexyl)benzene has a molecular weight of 396.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 13 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound is 396.0183663 g/mol .

Scientific Research Applications

  • Single-Benzene-Based Fluorophores (SBBFs)

    • Field : Organic & Biomolecular Chemistry
    • Application : SBBFs, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .
    • Method : The design and analysis of the relationship between the structure of SBBFs and their photophysical properties have been studied .
    • Results : Hundreds of organic fluorophores have been developed, ushering in a new era in biology and materials science .
  • Rose Bengal-Photocatalyzed Perfluorohexylation Reactions

    • Field : Photochemical & Photobiological Sciences
    • Application : The Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and aromatic compounds in water .
    • Method : The reactions were achieved using perfluorohexyl iodide as a source of perfluorohexyl radicals and Rose Bengal as an organophotocatalyst in water alone as a solvent .
    • Results : Alkenes and alkynes rendered products derived from the atom transfer radical addition (ATRA) pathway .
  • Adsorption of Volatile Benzene Series Compounds
    • Field : Environmental Science
    • Application : The presence of volatile benzene series compounds (VBSCs) in the environment is continually increasing, with the potential for negative effects on human health . It is therefore important to develop new materials for the adsorption of these compounds using various modification techniques .
    • Method : Various modification techniques are used to develop new materials for the adsorption of VBSCs .
    • Results : The development of these new materials can help mitigate the negative effects of VBSCs on human health .
  • Occupational Benzene Exposure and Genetic Damage

    • Field : Public Health
    • Application : Benzene, an important component of organic solvents, is commonly used in industry. Meanwhile, benzene is a human carcinogen leading to leukemia .
    • Method : A systematic review and meta-analysis was conducted to explore the influence of low concentration benzene exposure on workers’ genetic damage indicators .
    • Results : Occupational benzene exposure can affect multiple genetic damage indicators. Even at an exposure concentration lower than 3.25 mg/m³, benzene exposure has genotoxicity .
  • Azobenzene Research

    • Field : Materials Science
    • Application : The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications, such as sensing, photonics, microfabrication, electronics, biology, and many more .
    • Method : The study of the physicochemical properties of azobenzenes and their applications .
    • Results : The research has provided useful context for the development of new azobenzene derivatives in related materials science fields .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The visible light-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds employing perfluorohexyl iodide as the source of perfluorohexyl radicals present a promising future direction . The method has the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMCLELUDINUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512034
Record name (Tridecafluorohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Perfluorohexyl)benzene

CAS RN

65440-93-9
Record name (Tridecafluorohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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